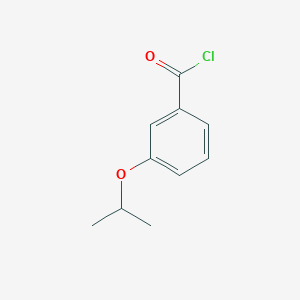

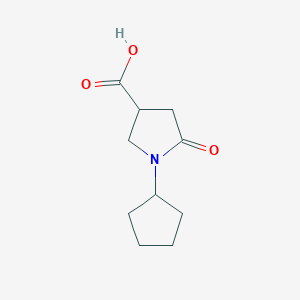

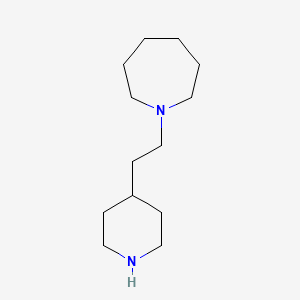

![molecular formula C13H19NO4S B1276010 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid CAS No. 159855-98-8](/img/structure/B1276010.png)

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chemical processes and analytical methods that could be relevant to the study of such a compound. The first paper discusses a chromatographic method for the determination of amino acids, which could potentially be applied to the analysis of the amino acid component of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid . The second paper describes the removal of an undesired isomer in the synthesis of a pharmaceutical intermediate, which could be relevant to the synthesis of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid, as controlling isomer formation is often a challenge in chemical synthesis .

Synthesis Analysis

The synthesis of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid is not explicitly covered in the provided papers. However, the second paper does mention the use of a Friedel-Crafts reaction in the synthesis of a related compound, which suggests that similar synthetic strategies might be employed in the synthesis of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid. Additionally, the use of sulfonation to remove undesired isomers, as mentioned in the second paper, could be a useful technique in refining the synthesis process for this compound .

Molecular Structure Analysis

While the molecular structure of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid is not analyzed in the provided papers, the techniques described in the first paper for the determination of amino acids could potentially be adapted to study the structure of this compound. The chromatographic method described could be useful in separating the compound from a mixture, which is a common requirement in structural analysis .

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid. However, the sulfonation process mentioned in the second paper is a type of chemical reaction that could be relevant to the modification or synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid are not directly addressed in the provided papers. Nonetheless, the chromatographic method described in the first paper could be used to infer some properties, such as solubility and polarity, based on the behavior of the compound during the chromatographic process . The method's ability to separate amino acids and its application to the analysis of animal feed and powdered milks indicates its potential utility in analyzing complex mixtures, which could include 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid .

Scientific Research Applications

Stereoselective Synthesis

- Intramolecular Alpha-Arylation of Enolates : A study by Lupi et al. (2009) demonstrates the stereoselective conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters. This process involves a 'one-pot' method that relies on the intermediate formation of non-racemic enolates.

Analytical Chemistry Applications

- Gas Chromatography-Mass Spectrometry : Tsuge et al. (2002) describe a method for determining specific amino acids using gas chromatography-mass spectrometry. The method involves converting target amino acids into tert-butyldimethylsilyl derivatives for detection and analysis, relevant to the study of compounds like 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid (Tsuge, Kataoka, & Seto, 2002).

Synthesis of Complex Amino Acids

- Perfluoro-tert-butyl 4-Hydroxyproline Synthesis : Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, highlighting the incorporation of a tert-butyl group in the synthesis of complex amino acids for sensitive applications in NMR (Tressler & Zondlo, 2014).

Material Science

- Hydrogels Functional Modification : Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including those related to the structure of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid. This research is significant for the development of materials with enhanced properties (Aly & El-Mohdy, 2015).

Organic Synthesis

- Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds : Watanabe et al. (2010) discuss the synthesis of various sulfonyl-substituted compounds, demonstrating the application of tert-butyl groups in organic synthesis (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Safety And Hazards

properties

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-9(12(15)16)14-19(17,18)11-7-5-10(6-8-11)13(2,3)4/h5-9,14H,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGZKAPFHJHBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406677 |

Source

|

| Record name | 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid | |

CAS RN |

159855-98-8 |

Source

|

| Record name | 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)

acetic acid](/img/structure/B1275947.png)

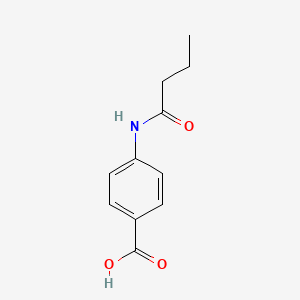

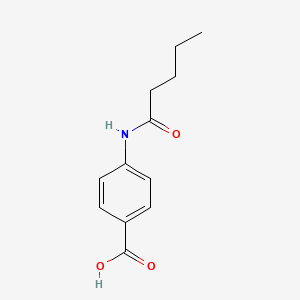

![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)

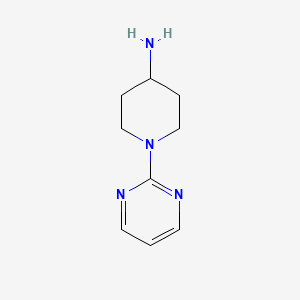

![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)